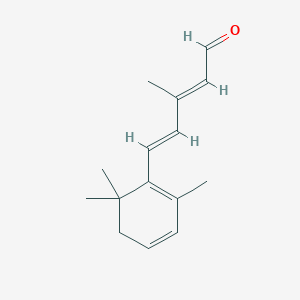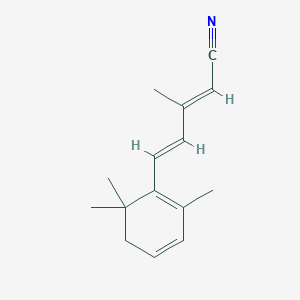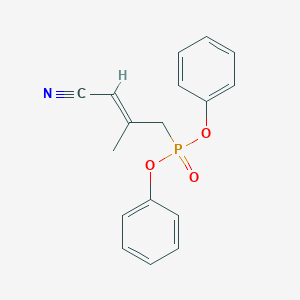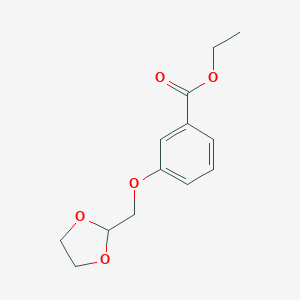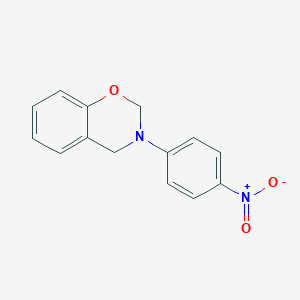
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine, commonly known as NBD-BO, is a fluorescent probe that has been widely used in biochemical and physiological research. This compound is a member of the benzoxazine family, which has a variety of applications in the fields of polymer chemistry, materials science, and pharmaceuticals. NBD-BO is particularly useful in the study of protein-protein interactions and membrane dynamics due to its unique fluorescence properties.
作用機序
The mechanism of action of NBD-BO is based on its unique fluorescence properties. This compound has a high fluorescence quantum yield and is highly sensitive to changes in its environment. When NBD-BO is excited by light of a specific wavelength, it emits light at a different wavelength. The intensity of the emitted light is dependent on the local environment of the molecule. Changes in the local environment, such as changes in pH or the presence of other molecules, can cause changes in the fluorescence intensity of NBD-BO.
生化学的および生理学的効果
NBD-BO has no known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in scientific research.
実験室実験の利点と制限
One of the main advantages of NBD-BO is its high sensitivity to changes in its environment. This makes it a valuable tool for studying protein-protein interactions and membrane dynamics. NBD-BO is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of NBD-BO is its relatively short fluorescence lifetime, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for the use of NBD-BO in scientific research. One area of interest is the development of new biosensors based on NBD-BO. These biosensors could be used for the detection of specific molecules or in medical diagnostics. Another area of interest is the use of NBD-BO in the study of protein folding and misfolding. Finally, there is potential for the development of new fluorescent probes based on the benzoxazine family, which could have a variety of applications in materials science and nanotechnology.
Conclusion:
In conclusion, NBD-BO is a valuable tool for scientific research due to its unique fluorescence properties. This compound has been widely used in the study of protein-protein interactions and membrane dynamics, and has potential for use in the development of biosensors and other applications. While there are some limitations to the use of NBD-BO, its advantages make it a valuable addition to the toolkit of researchers in a variety of fields.
合成法
The synthesis of NBD-BO involves the condensation of 4-nitrophenol and 3,4-dihydro-2H-1,3-benzoxazine in the presence of a catalytic amount of acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The synthesis of NBD-BO is relatively simple and can be carried out on a large scale.
科学的研究の応用
NBD-BO has been extensively used as a fluorescent probe in various scientific research applications. One of the most common uses of NBD-BO is in the study of protein-protein interactions. This compound can be conjugated to proteins and used to monitor changes in fluorescence intensity upon binding to other proteins. NBD-BO has also been used to study the dynamics of cell membranes, lipid bilayers, and vesicles. In addition, NBD-BO has been used as a pH-sensitive probe and in the development of biosensors.
特性
CAS番号 |
117483-13-3 |
|---|---|
製品名 |
3-(4-Nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine |
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
3-(4-nitrophenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C14H12N2O3/c17-16(18)13-7-5-12(6-8-13)15-9-11-3-1-2-4-14(11)19-10-15/h1-8H,9-10H2 |
InChIキー |
MZWHCNREOZUGME-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)[N+](=O)[O-] |
同義語 |
3-(4-NITROPHENYL)-3,4-DIHYDRO-2H-BENZO[E][1,3]OXAZINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



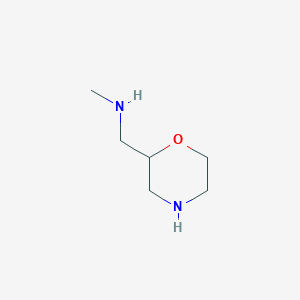
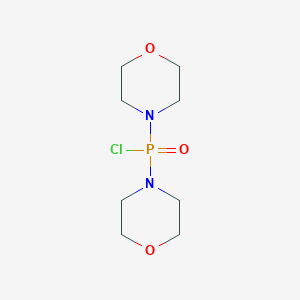

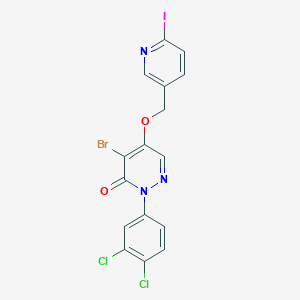
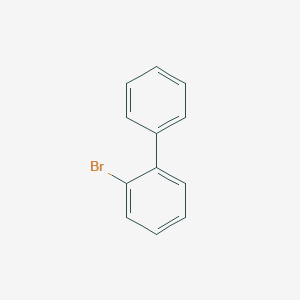
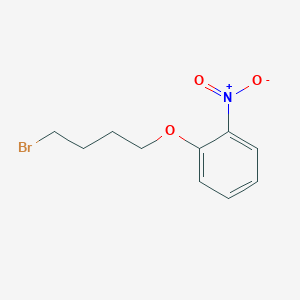
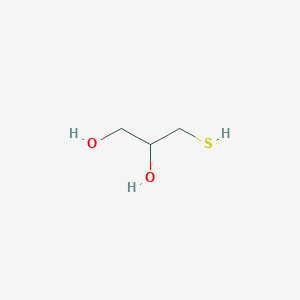
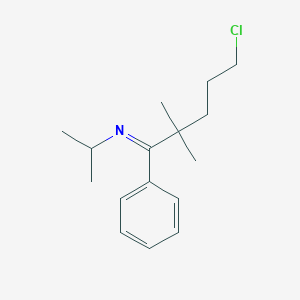
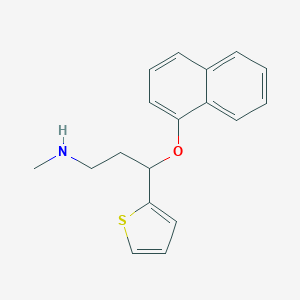
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
